Milataxel

Description

This compound is an orally bioavailable taxane with potential antineoplastic activity. Upon oral administration, this compound and its major active metabolite M-10 bind to and stabilize tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, this compound appears to be a poor substrate for the multidrug resistance (MDR) membrane-associated P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors.

Structure

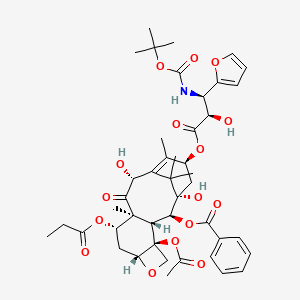

2D Structure

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H55NO16/c1-10-29(47)58-27-19-28-43(21-56-28,60-23(3)46)34-36(59-37(51)24-15-12-11-13-16-24)44(54)20-26(22(2)30(41(44,7)8)32(48)35(50)42(27,34)9)57-38(52)33(49)31(25-17-14-18-55-25)45-39(53)61-40(4,5)6/h11-18,26-28,31-34,36,48-49,54H,10,19-21H2,1-9H3,(H,45,53)/t26-,27-,28+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVMHSNIQAICTR-UQYHODNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H55NO16 | |

| Record name | Milataxel | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Milataxel | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870345 | |

| Record name | Milataxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352425-37-7 | |

| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(1-oxopropoxy)-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βR)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-2-furanpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352425-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milataxel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352425377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milataxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Milataxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILATAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J41Q4S20GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Milataxel: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milataxel (also known as MAC-321 or TL-139) is a novel, orally bioavailable taxane analogue developed to overcome some of the limitations of existing taxanes like paclitaxel and docetaxel. Its primary mechanism of action centers on the disruption of microtubule dynamics, a critical process for cell division. A key distinguishing feature of this compound is its reduced susceptibility to efflux by the P-glycoprotein (P-gp) pump, suggesting a potential therapeutic advantage in multidrug-resistant (MDR) tumors.[1][2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of its cellular and molecular interactions.

Core Mechanism of Action: Microtubule Stabilization

Like other members of the taxane class, this compound's primary antineoplastic activity stems from its interaction with tubulin, the protein subunit of microtubules.

1.1. Binding and Stabilization of Microtubules: this compound and its major active metabolite, M-10, bind to the β-tubulin subunit of the microtubule polymer.[1] This binding event stabilizes the microtubule, preventing its depolymerization into free tubulin dimers.[1][4] The dynamic instability of microtubules—the constant switching between periods of polymerization and depolymerization—is essential for the proper formation and function of the mitotic spindle during cell division. By locking the microtubules in a polymerized state, this compound effectively freezes this dynamic process.[5]

1.2. Cell Cycle Arrest and Apoptosis: The stabilization of the mitotic spindle by this compound disrupts the normal progression of mitosis. The spindle assembly checkpoint (SAC) recognizes the abnormal spindle formation and halts the cell cycle in the G2/M phase.[1][5][6] This prolonged mitotic arrest triggers a cascade of downstream signaling events that ultimately lead to programmed cell death, or apoptosis.[5][6][7]

The P-glycoprotein (P-gp) Efflux Pump Advantage

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. P-gp functions as a drug efflux pump, actively removing cytotoxic agents from the cancer cell and reducing their intracellular concentration.

This compound has been specifically designed to be a poor substrate for the P-gp pump.[1] This characteristic allows it to accumulate to effective cytotoxic concentrations within cancer cells that overexpress P-gp, a phenotype that typically confers resistance to other taxanes like paclitaxel and docetaxel.[2][3][8] This enhanced activity in P-gp-overexpressing cell lines has been a key focus of its preclinical evaluation.[2][3][4]

Role of the Major Metabolite: M-10

Upon administration, this compound is metabolized into a major active metabolite known as M-10.[1][9] In vitro studies have shown that M-10 is also a potent cytotoxic agent. However, unlike its parent compound, M-10 is a substrate for P-glycoprotein.[1]

In preclinical xenograft models using non-P-gp overexpressing cell lines, M-10 levels in tumors were found to be approximately 50% higher than those of the parent this compound.[1] This suggests that the overall in vivo antitumor activity of this compound is a composite of the actions of both the parent drug and its active metabolite. The differential susceptibility of this compound and M-10 to P-gp efflux is a critical factor in its therapeutic profile.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from clinical studies.

Table 1: Pharmacokinetics of Intravenous this compound in Advanced Colorectal Cancer

| Parameter | Value | Unit |

| Dose | 35 | mg/m² |

| Administration Schedule | Every 3 weeks | - |

| Mean Elimination Half-life (t½) | 64 | hours |

| Mean Area Under the Curve (AUC) | 1,708 | ng·h/mL |

Data from a Phase II study in patients with advanced, previously treated colorectal cancer.[2][3][8]

Signaling Pathways

The induction of apoptosis by this compound, following G2/M arrest, involves the modulation of key signaling pathways that control cell death. The pathways described are characteristic of the taxane class of drugs.

5.1. Bcl-2 Phosphorylation Pathway: A primary mechanism through which taxanes induce apoptosis is by targeting the B-cell lymphoma 2 (Bcl-2) family of proteins. Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. Taxanes induce the phosphorylation of Bcl-2.[6][7] This phosphorylation event inactivates Bcl-2's protective function, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately executing apoptosis. This process is often independent of the p53 tumor suppressor protein.[6]

Caption: this compound-induced G2/M arrest leads to Bcl-2 phosphorylation and apoptosis.

Experimental Protocols

The following sections describe the generalized methodologies for key experiments used in the preclinical evaluation of microtubule-targeting agents like this compound.

6.1. In Vitro Tubulin Polymerization Assay: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Objective: To determine if this compound enhances the rate and extent of tubulin polymerization.

-

Methodology:

-

Purified tubulin (>99% pure) is kept on ice to prevent spontaneous polymerization.

-

A reaction mixture is prepared containing tubulin, a GTP solution (required for polymerization), and a polymerization buffer (e.g., PIPES buffer) in a 96-well plate.

-

This compound (or a control compound) is added to the wells at various concentrations.

-

The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

The increase in light scattering (turbidity) due to microtubule formation is measured over time by reading the absorbance at 340 nm.

-

An increase in the rate of absorbance change and a higher final plateau compared to a no-drug control indicate that the compound promotes microtubule polymerization.

-

-

Key Reagents: Purified tubulin, GTP, Polymerization Buffer.

Caption: Generalized workflow for an in vitro tubulin polymerization assay.

6.2. Human Tumor Xenograft Study: This in vivo model assesses the antitumor efficacy of a drug on human tumors grown in immunodeficient mice.

-

Objective: To evaluate the ability of this compound to inhibit the growth of human tumors in a living organism.

-

Methodology:

-

Human cancer cells (e.g., taxane-sensitive and taxane-resistant lines) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable, measurable size.

-

Mice are randomized into control (vehicle) and treatment (this compound) groups.

-

This compound is administered to the treatment group, often orally to assess its bioavailability, according to a specific dosing schedule.

-

Tumor volume is measured regularly (e.g., twice weekly) with calipers.

-

The study concludes when tumors in the control group reach a predetermined size.

-

Efficacy is determined by comparing the tumor growth rate and final tumor size between the treated and control groups.

-

-

Key Materials: Human cancer cell lines, immunodeficient mice, this compound formulation, calipers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]

- 4. A phase II study of this compound: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Human tumor xenografts as predictive preclinical models for anticancer drug activity in humans: better than commonly perceived-but they can be improved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Metabolite Profiling in Anticancer Drug Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Milataxel: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milataxel (also known as MAC-321 or TL-139) is a second-generation, semi-synthetic taxane analogue developed to overcome some of the limitations of first-generation taxanes like paclitaxel and docetaxel, particularly multidrug resistance (MDR). This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. It is designed to be a comprehensive resource for researchers and professionals in the field of oncology drug development.

Discovery and Development

This compound was developed by Taxolog, Inc., a pharmaceutical research company with roots in the pioneering work on the synthetic production of paclitaxel by Robert Holton, a former professor at Florida State University. The development of this compound was part of a broader effort to create next-generation taxanes with improved pharmacological properties, such as oral bioavailability and activity against resistant tumors.

The drug was initially sold to Wyeth Inc., which conducted early clinical studies and observed responses in patients with breast and lung cancer.[1] However, the patent eventually reverted to Taxolog.[1] this compound was noted for its potential oral bioavailability and its efficacy against cancer cells that have developed resistance to paclitaxel and docetaxel.[1] Despite promising preclinical data, the clinical development of this compound was halted due to significant toxicities observed in a Phase II trial, including neutropenic sepsis.[2]

Chemical Synthesis

While the precise, proprietary synthesis of this compound is not publicly detailed, a representative semi-synthetic route can be constructed based on established methods for creating docetaxel analogues. The synthesis generally involves the esterification of a protected baccatin III derivative with a protected β-lactam side chain.

Representative Synthesis of a Docetaxel Analogue

The synthesis can be conceptualized in the following key stages:

-

Protection of Baccatin III: Starting with a readily available precursor like 10-deacetylbaccatin III (10-DAB), which can be extracted from the needles of the European yew tree (Taxus baccata), key hydroxyl groups are protected to ensure regioselective reactions. For instance, the C7 and C10 hydroxyl groups can be protected with groups like the triethylsilyl (TES) group.

-

Synthesis of the β-Lactam Side Chain: A crucial component is the synthesis of the C13 side chain, which is typically achieved through the construction of a β-lactam. This can be prepared via various methods, including the Staudinger synthesis (a [2+2] cycloaddition of a ketene and an imine). The stereochemistry of the β-lactam is critical for the final compound's activity.

-

Coupling of the Baccatin III Derivative and β-Lactam: The protected baccatin III derivative is coupled with the β-lactam side chain. This is a key esterification step, often facilitated by a strong base like lithium hexamethyldisilazide (LiHMDS) to deprotonate the C13 hydroxyl group of the baccatin core, which then acts as a nucleophile to open the β-lactam ring.[3]

-

Deprotection: In the final step, the protecting groups on the baccatin core and the side chain are removed to yield the final taxane analogue.

Mechanism of Action

Tubulin Stabilization

Like other taxanes, the primary mechanism of action of this compound is the disruption of microtubule dynamics.[4] Microtubules are essential components of the cytoskeleton, involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. They exist in a dynamic equilibrium of polymerization and depolymerization.

This compound binds to the β-tubulin subunit of the tubulin heterodimer, promoting the assembly of tubulin into microtubules and stabilizing them against depolymerization.[4] This leads to the formation of stable, non-functional microtubule bundles, which disrupts the normal mitotic spindle function. As a result, the cell cycle is arrested in the G2/M phase, preventing proper chromosome segregation.[4]

Induction of Apoptosis

The sustained mitotic arrest triggered by this compound ultimately leads to programmed cell death, or apoptosis. The downstream signaling cascade involves several key events:

-

Phosphorylation of Bcl-2: Taxane-induced mitotic arrest leads to the phosphorylation of the anti-apoptotic protein Bcl-2.[5][6] Phosphorylated Bcl-2 is inactivated and can no longer sequester pro-apoptotic proteins like Bax.[5]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The inactivation of Bcl-2 and the activation of pro-apoptotic proteins lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.

-

Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of initiator caspases, such as caspase-9.[7] This, in turn, leads to the activation of executioner caspases, including caspase-3 and caspase-7, which cleave various cellular substrates, resulting in the characteristic morphological changes of apoptosis.[7] Studies have also implicated the activation of caspase-2 and caspase-8 in taxane-induced apoptosis.[7][8]

Overcoming Multidrug Resistance

A key feature of this compound is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance.[4] P-gp is an ATP-dependent efflux pump that is often overexpressed in cancer cells and actively transports a wide range of chemotherapeutic agents, including paclitaxel and docetaxel, out of the cell, thereby reducing their intracellular concentration and efficacy. This compound is a poor substrate for P-gp, allowing it to accumulate in resistant cancer cells and exert its cytotoxic effects.[4]

Quantitative Data

Preclinical Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a range of human tumor cell lines in vitro. Notably, its efficacy shows minimal variation in cell lines with varying levels of P-glycoprotein expression, highlighting its potential to overcome taxane resistance.

| Parameter | Value | Cell Lines | Reference |

| Average IC50 | 2.2 ± 1.4 nM | Panel of 14 human tumor cell lines | [9] |

| IC50 Range | 0.6 - 5.3 nM | Panel of 14 human tumor cell lines | [9] |

| Resistance Factor in KB-V1 cells (high P-gp) | 80-fold | KB-V1 | [9] |

| Resistance Factor of Paclitaxel in KB-V1 cells | 1400-fold | KB-V1 | [9] |

| Resistance Factor of Docetaxel in KB-V1 cells | 670-fold | KB-V1 | [9] |

Clinical Pharmacokinetics and Efficacy

Pharmacokinetic and efficacy data for this compound have been primarily derived from a Phase II study in patients with advanced colorectal cancer.

Table 2: Pharmacokinetic Parameters of Intravenous this compound

| Parameter | Value | Patient Population | Reference |

| Dose | 35 mg/m² (intravenous) | Advanced colorectal cancer | [5] |

| Mean Elimination Half-life (t1/2) | 64 hours | 5 subjects | [5] |

| Mean Area Under the Curve (AUC) | 1,708 ng·h/mL | 5 subjects | [5] |

Table 3: Efficacy and Adverse Events from Phase II Colorectal Cancer Trial

| Parameter | Result | Patient Population (n=44) | Reference |

| Objective Response Rate | 0% | Advanced colorectal cancer | [5] |

| Stable Disease | 6.8% (3 patients) | Advanced colorectal cancer | [5] |

| Median Time to Progression | 1.4 months | Advanced colorectal cancer | [5] |

| Grade 3/4 Neutropenia | 57% | Advanced colorectal cancer | [5] |

| Grade 3/4 Leukopenia | 27% | Advanced colorectal cancer | [5] |

| Grade 3/4 Dehydration | 14% | Advanced colorectal cancer | [5] |

| Grade 3/4 Neuropathy | 16% | Advanced colorectal cancer | [5] |

| Grade 3/4 Diarrhea | 14% | Advanced colorectal cancer | [5] |

| Grade 3/4 Thrombocytopenia | 14% | Advanced colorectal cancer | [5] |

| Neutropenic Sepsis | 6.8% (3 patients, 2 deaths) | Advanced colorectal cancer | [5] |

Experimental Protocols

The following are representative protocols for key assays used in the evaluation of taxane analogues like this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules by monitoring the change in optical density.

-

Reagents:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

This compound (or other taxane) stock solution in DMSO

-

DMSO (vehicle control)

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

Add this compound (at various concentrations) or DMSO to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to the wells.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. An increase in absorbance indicates microtubule formation.

-

Cell Viability (MTT/MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Pharmacokinetic Analysis by HPLC

This protocol outlines a general method for quantifying this compound in plasma samples.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard.

-

Add an extraction solvent (e.g., ethyl acetate), vortex, and centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

HPLC Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 227 nm.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Generate a standard curve using known concentrations of this compound.

-

Integrate the peak areas of this compound and the internal standard in the chromatograms of the plasma samples.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratios to the standard curve.

-

Use the concentration-time data to determine pharmacokinetic parameters such as half-life, AUC, and clearance.

-

Conclusion

This compound is a potent, second-generation taxane that demonstrated significant preclinical promise, particularly in its ability to overcome P-glycoprotein-mediated multidrug resistance. Its mechanism of action is consistent with other taxanes, involving the stabilization of microtubules, leading to mitotic arrest and apoptosis. However, despite its promising in vitro and in vivo preclinical profile, its clinical development was ultimately hampered by severe toxicities observed in a Phase II trial. The story of this compound underscores the challenges in translating potent preclinical activity into a safe and effective clinical agent and highlights the importance of the therapeutic window in the development of cytotoxic cancer drugs. The data and methodologies presented in this guide serve as a valuable reference for the ongoing research and development of novel anticancer therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of Bcl-2 by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of individual caspases in cell death induction by taxanes in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-2 is involved in cell death induction by taxanes in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAC-321, a novel taxane with greater efficacy than paclitaxel and docetaxel in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Milataxel's Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative structure-activity relationship (SAR) data for a series of milataxel analogs is limited. This guide provides a comprehensive overview of this compound's known characteristics, its mechanism of action within the broader context of taxane SAR, and detailed experimental protocols relevant to its evaluation. The information presented is intended to serve as a foundational resource for research and development endeavors.

Introduction to this compound: A Second-Generation Taxane

This compound is a second-generation, orally bioavailable taxane analog that has been investigated for its potential as an antineoplastic agent.[1] Like other members of the taxane class, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. A key distinguishing feature of this compound is its reported poor substrate activity for the P-glycoprotein (P-gp) efflux pump, suggesting it may be effective in treating multidrug-resistant (MDR) tumors.[2][3][4]

This technical guide delves into the core aspects of this compound's structure-activity relationship, providing a framework for understanding its biological activity and for guiding future drug discovery efforts.

Mechanism of Action: Microtubule Stabilization

This compound exerts its cytotoxic effects by binding to and stabilizing microtubules.[1] This action disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The stabilization of microtubules leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).

The following diagram illustrates the signaling pathway leading to apoptosis induced by microtubule-stabilizing agents like this compound.

Caption: this compound-induced apoptosis pathway.

Structure-Activity Relationship (SAR) of Taxanes: A Framework for Understanding this compound

Key Structural Regions and Their Influence on Activity:

-

C-13 Side Chain: The N-benzoyl-3'-phenylisoserine side chain at the C-13 position is crucial for activity. Modifications to the phenyl rings and the N-benzoyl group can significantly impact potency.[5] For instance, the introduction of a p-chlorobenzoyl group on the nitrogen or a p-chlorophenyl group at the 3' position of the phenylisoserine side chain of paclitaxel resulted in analogs with comparable activity to the parent compound.[5]

-

C-2 Benzoate: The benzoate group at the C-2 position is important for binding to tubulin. Modifications in this region can affect activity and resistance profiles.

-

C-10 Position: The acetyl group at the C-10 position is not essential for activity, and its removal or replacement with other groups is well-tolerated.

-

Baccatin III Core: The core baccatin III structure is essential for maintaining the overall conformation required for tubulin binding.

The following table summarizes the general SAR trends for key positions on the taxane scaffold.

| Structural Position | Modification | General Effect on Activity |

| C-13 Side Chain | Modifications to the N-benzoyl and 3'-phenyl groups | Can modulate potency and activity against resistant cell lines.[5] |

| C-2 Benzoate | Alterations to the benzoate moiety | Can influence binding affinity and drug resistance profiles. |

| C-10 Acetoxy Group | Removal or replacement | Generally well-tolerated; can be modified to improve properties. |

| C-7 Hydroxyl Group | Esterification or etherification | Can be modified to create prodrugs with altered solubility and pharmacokinetic profiles. |

| Baccatin III Core | Major structural changes | Usually detrimental to activity. |

Experimental Protocols

The evaluation of this compound and its analogs relies on a set of standardized in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Workflow Diagram:

Caption: In vitro tubulin polymerization assay workflow.

Detailed Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized porcine brain tubulin to a final concentration of 1-5 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Prepare a stock solution of GTP (e.g., 10 mM).

-

Prepare serial dilutions of the test compound (this compound analog) and a positive control (e.g., paclitaxel) in the assembly buffer. A vehicle control (e.g., DMSO) should also be included.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound dilutions.

-

Add the cold tubulin solution to each well.

-

Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes. The increase in absorbance is due to light scattering by the formed microtubules.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the rate and extent of tubulin polymerization for each compound concentration.

-

For microtubule-stabilizing agents, an increase in the rate and extent of polymerization compared to the vehicle control is expected.

-

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of compounds.

Workflow Diagram:

Caption: MTT cytotoxicity assay workflow.

Detailed Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound analog in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control.

-

-

Incubation:

-

Incubate the plates for a period of 48 to 72 hours.

-

-

MTT Addition and Solubilization:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound represents a promising second-generation taxane with the potential to overcome some of the limitations of earlier taxanes, particularly in the context of multidrug resistance. While a detailed and quantitative structure-activity relationship for a series of this compound analogs is not yet publicly available, the foundational knowledge of taxane SAR provides a strong basis for the rational design of new derivatives.

Future research should focus on the systematic synthesis and biological evaluation of this compound analogs with modifications at key positions, such as the C-13 side chain and the C-2 benzoate, to generate the quantitative data necessary for robust SAR studies. Such studies will be instrumental in identifying novel candidates with improved efficacy, better pharmacological profiles, and the ability to combat drug resistance, ultimately contributing to the development of more effective cancer therapies.

References

- 1. Recent advances in the new generation taxane anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A phase II study of this compound: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

Milataxel's Microtubule Stabilizing Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action

Milataxel exerts its cytotoxic effects by binding to and stabilizing microtubules.[1] This interference with the natural dynamism of microtubules leads to a cascade of cellular events culminating in cell death.

The key steps in this compound's mechanism of action are:

-

Binding to β-tubulin: this compound binds to the β-tubulin subunit of microtubules.

-

Inhibition of Depolymerization: This binding stabilizes the microtubule polymer, preventing its depolymerization into tubulin dimers.

-

G2/M Cell Cycle Arrest: The stabilization of microtubules disrupts the formation and function of the mitotic spindle, a structure essential for chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

A significant feature of this compound is its poor substrate activity for the P-glycoprotein (P-gp) efflux pump. This suggests that this compound may be effective in treating multidrug-resistant tumors that overexpress P-gp, a common mechanism of resistance to other taxanes like paclitaxel and docetaxel.

Signaling Pathway

Figure 1. Mechanism of action of this compound in cancer cells.

Quantitative Data

While specific data on the direct microtubule-stabilizing activity of this compound is limited in the public domain, some quantitative information regarding its cytotoxic potency is available.

| Compound | Assay | Cell Lines | IC50 | P-glycoprotein (P-gp) Substrate | Source |

| This compound (MAC-321) | Proliferation | Panel of 14 human tumor cell lines | 2.2 ± 1.4 nM | No | [2] |

| M-10 (Metabolite) | Cytotoxicity | Not specified | Potent cytotoxic | Yes | [3][4] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is a fundamental method to directly assess the effect of a compound on microtubule assembly.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (typically at 340 nm) over time. Stabilizing agents like taxanes enhance the rate and extent of this polymerization.

Materials:

-

Lyophilized bovine or porcine tubulin (>97% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP stock solution (e.g., 100 mM)

-

Glycerol

-

Test compound (this compound) and control (e.g., Paclitaxel, DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL on ice.

-

Prepare a reaction mixture containing General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (final concentration ~10%).

-

Prepare serial dilutions of this compound and control compounds in the reaction mixture.

-

-

Assay Procedure:

-

Pipette the reaction mixtures with and without the test compounds into a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

For microtubule-stabilizing agents, an increase in the initial rate of polymerization and a higher final absorbance plateau compared to the control (DMSO) are indicative of stabilizing activity.

-

The EC50, the concentration of the compound that induces 50% of the maximal polymerization-enhancing effect, can be calculated from a dose-response curve.

-

Figure 2. Workflow for an in vitro tubulin polymerization assay.

Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

This assay is used to determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, which can be quantified by measuring its absorbance.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

MTT/MTS Addition:

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours, allowing the formazan crystals to form.

-

-

Measurement:

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

This compound and its Metabolite, M-10

This compound is metabolized in vivo to its major active metabolite, M-10. Both this compound and M-10 are reported to be potent cytotoxic agents. A key difference between the two is their interaction with the P-glycoprotein (P-gp) efflux pump.

Figure 3. Relationship between this compound, its M-10 metabolite, and P-gp.

Conclusion

This compound is a promising taxane with a distinct advantage of being a poor substrate for the P-gp efflux pump, suggesting its potential utility in overcoming multidrug resistance. Its mechanism of action is consistent with other taxanes, involving the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While detailed quantitative data on its direct interaction with tubulin is not widely published, the available information on its cytotoxic potency indicates it is a highly active compound. The experimental protocols provided in this guide offer a framework for further investigation into the microtubule-stabilizing properties of this compound and its analogs. Future research focusing on quantifying its binding affinity and polymerization-enhancing effects will be crucial for a more complete understanding of its pharmacological profile and for the rational design of next-generation taxanes.

References

Milataxel's Oral Bioavailability: A Technical Guide to the Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milataxel (also known as MAC-321) is a novel semi-synthetic analog of docetaxel, engineered with the primary objective of overcoming the limitations of earlier taxanes, particularly multidrug resistance mediated by P-glycoprotein (P-gp). A significant aspect of its preclinical development was its notable efficacy following oral administration, a feature largely absent in paclitaxel and docetaxel.[1] This technical guide provides an in-depth examination of the core mechanisms underpinning the oral bioavailability of this compound. Drawing upon available preclinical and clinical data, this document elucidates the interplay between its molecular structure, interaction with efflux transporters like P-gp, and metabolic pathways. While the clinical development of this compound was halted due to toxicities observed in intravenous trials, an analysis of its oral bioavailability mechanisms remains valuable for the ongoing development of orally active taxanes and other chemotherapeutic agents.[2][3]

Introduction: The Challenge of Oral Taxane Delivery

The taxane class of chemotherapeutics, including paclitaxel and docetaxel, are mainstays in the treatment of various solid tumors. However, their clinical utility is confined to intravenous administration due to exceedingly low and erratic oral bioavailability. The primary barriers to successful oral delivery of these agents are:

-

P-glycoprotein (P-gp) Efflux: Taxanes are potent substrates for the P-gp efflux pump (also known as MDR1 or ABCB1), which is highly expressed in the apical membrane of intestinal enterocytes. P-gp actively transports these drugs from within the enterocyte back into the intestinal lumen, severely limiting their absorption.[4]

-

First-Pass Metabolism: Taxanes undergo extensive metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8, in the gut wall and liver. This first-pass effect significantly reduces the amount of active drug that reaches systemic circulation.[5]

-

Poor Aqueous Solubility: The inherent lipophilicity of taxanes contributes to their poor solubility in gastrointestinal fluids, which can be a rate-limiting step for absorption.

This compound was rationally designed to circumvent at least one of these major hurdles: P-gp-mediated efflux. Preclinical evidence demonstrated that this compound retained its cytotoxic activity in cell lines that overexpress P-gp, suggesting it is a poor substrate for this transporter.[1] This characteristic is the cornerstone of its potential for oral bioavailability.

Pharmacokinetic Profile of this compound

The available pharmacokinetic data for this compound is limited due to the early termination of its clinical development. The most comprehensive data for the oral formulation comes from a Phase I dose-escalation study, while some data for the intravenous route is available from a Phase II trial.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral this compound in a Phase I Clinical Trial [3]

| Dose Level (mg/m²) | Time to Maximum Concentration (Tmax) | Median Terminal Half-Life (t½) | Notes |

| 25 - 75 | < 1 hour | 45 hours (range: 20-228 hours) | Substantial interpatient variability was observed. Mean Cmax and AUC values generally increased with dose. Specific Cmax and AUC values are not publicly available. |

Table 2: Pharmacokinetic Parameters of Intravenous this compound in a Phase II Clinical Trial (35 mg/m²) [6][7]

| Parameter | Value |

| Mean Elimination Half-Life (t½) | 64 hours |

| Mean Area Under the Curve (AUC) | 1,708 ng·h/mL |

Note: A direct comparison to determine absolute oral bioavailability is not possible from the available data as the studies were conducted with different patient populations and dose levels.

Core Mechanisms of this compound's Oral Bioavailability

The enhanced oral efficacy of this compound observed in preclinical models can be attributed to a combination of factors that distinguish it from its predecessors.

Interaction with P-glycoprotein (P-gp)

The primary mechanism contributing to this compound's oral absorption is its ability to evade efflux by P-gp. Preclinical studies demonstrated that this compound's potency was not significantly diminished in cell lines with low to moderate P-gp expression.[1] Even in cells engineered to highly overexpress P-gp, the resistance to this compound was substantially lower (80-fold) compared to that of paclitaxel (1400-fold) and docetaxel (670-fold).[1]

This suggests that structural modifications in the this compound molecule hinder its recognition and transport by P-gp. By avoiding this efflux, a greater fraction of the absorbed drug can pass through the enterocytes and into the portal circulation.

Figure 1: P-glycoprotein (P-gp) Efflux Mechanism for Taxanes.

Metabolic Pathways

While this compound may be a poor substrate for P-gp, it is likely still susceptible to metabolism by CYP450 enzymes, which represents a secondary barrier to its oral bioavailability. As a docetaxel analog, this compound's metabolism is anticipated to be mediated primarily by CYP3A4, the most abundant CYP enzyme in the human liver and small intestine.[8]

Preclinical studies have identified a major metabolite of this compound, s-lactate (M-10).[9] The formation of this metabolite indicates that this compound undergoes Phase I metabolism. The ratio of M-10 to this compound was found to vary in different tumor tissues in xenograft models, suggesting tissue-specific metabolic activity.[9] The extent of this first-pass metabolism would be a critical determinant of the fraction of orally administered this compound that reaches the systemic circulation in its active form.

Figure 2: Hypothesized Metabolic Pathway of this compound.

Experimental Protocols

While specific protocols for this compound are not publicly available, the following represents standard methodologies that would be employed to characterize the oral bioavailability of a novel taxane.

In Vivo Oral Bioavailability Study in Rodents

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) and absolute oral bioavailability of this compound in an animal model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group).

-

Dose Formulation:

-

Intravenous (IV): this compound dissolved in a vehicle such as Cremophor EL and ethanol, diluted in saline.

-

Oral (PO): this compound suspended in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).

-

-

Dosing:

-

IV Group: Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein.

-

PO Group: Administer a single dose (e.g., 20 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

-

Sample Processing: Centrifuge blood samples to obtain plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

-

Cmax and Tmax: Determined directly from the plasma concentration-time profile.

-

AUC: Calculated using the linear trapezoidal rule.

-

Absolute Bioavailability (F%): Calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

-

In Vitro Intestinal Permeability (Caco-2) Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-gp.

Methodology:

-

Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Studies:

-

Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This represents drug absorption.

-

Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This represents drug efflux.

-

-

Efflux Ratio (ER) Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is then determined: ER = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.

-

Inhibitor Co-incubation: Repeat the transport studies in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor confirms that the drug is a P-gp substrate.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To evaluate the intrinsic metabolic stability of this compound in the liver.

Methodology:

-

Incubation: Incubate this compound at a known concentration (e.g., 1 µM) with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 activity) at 37°C.

-

Time Points: Remove aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the metabolic reaction by adding a solvent like acetonitrile.

-

Analysis: Quantify the remaining concentration of this compound at each time point using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear regression gives the elimination rate constant (k).

-

Intrinsic Clearance (CLint) Calculation: Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint), which can then be used in in vitro-in vivo extrapolation models to predict hepatic clearance in humans.

Figure 3: Experimental Workflow for Oral Bioavailability Assessment.

Conclusion

The investigation into the oral bioavailability of this compound reveals a mechanism primarily centered on its ability to evade P-glycoprotein-mediated efflux, a significant advancement over previous taxanes. Preclinical data strongly supports the hypothesis that this compound is a poor P-gp substrate, which is the foundational reason for its improved absorption.[1] However, like other taxanes, it is likely subject to first-pass metabolism by CYP450 enzymes, which would ultimately define the upper limit of its oral bioavailability.

The termination of this compound's clinical development means that a complete dataset for its oral pharmacokinetics in humans is unavailable. Nevertheless, the principles underlying its design and the partial data gathered offer valuable insights for the continued pursuit of orally administered taxanes. Future strategies will likely require a multi-pronged approach: designing molecules that are poor substrates for both P-gp and metabolizing enzymes, or co-administering them with potent inhibitors of these proteins. The story of this compound serves as an important case study in the complex challenge of developing orally active chemotherapeutics.

References

- 1. MAC-321, a novel taxane with greater efficacy than paclitaxel and docetaxel in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Phase I trial of oral MAC-321 in subjects with advanced malignant solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utilization of human liver microsomes to explain individual differences in paclitaxel metabolism by CYP2C8 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase II study of this compound: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Milataxel and P-glycoprotein Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Milataxel (also known as MAC-321) is a novel taxane analogue that has demonstrated significant preclinical activity, particularly in tumor models that exhibit resistance to other taxanes like paclitaxel and docetaxel. A key aspect of this enhanced efficacy appears to be its interaction with P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the ABCB1 gene, which is a primary mediator of multidrug resistance (MDR) in cancer. This technical guide provides an in-depth analysis of the interaction between this compound and P-gp, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular and cellular pathways. Evidence strongly suggests that this compound is a poor substrate for P-gp, allowing it to evade efflux and maintain high intracellular concentrations in resistant cancer cells.

Introduction to this compound and P-glycoprotein

This compound is a semi-synthetic analogue of docetaxel, belonging to the taxane family of microtubule-stabilizing agents.[1][2] Like other taxanes, its primary mechanism of action is the inhibition of mitosis by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2]

P-glycoprotein is a member of the ATP-binding cassette (ABC) transporter superfamily and functions as an ATP-dependent efflux pump with broad substrate specificity.[1] It is expressed in various normal tissues, where it plays a protective role, but its overexpression in cancer cells is a major mechanism of multidrug resistance, as it actively transports a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[1] Taxanes, including paclitaxel and docetaxel, are well-known substrates of P-gp.

Quantitative Analysis of this compound's Efficacy in P-gp Overexpressing Cells

Studies have shown that this compound retains its potent cytotoxic activity in cancer cell lines that overexpress P-glycoprotein, a characteristic that distinguishes it from other taxanes. This suggests a reduced interaction with the P-gp efflux pump.

Table 1: Comparative Cytotoxicity of this compound, Paclitaxel, and Docetaxel in P-gp Overexpressing and Non-overexpressing Cancer Cell Lines

| Cell Line | P-gp Expression | Drug | IC50 (nM) | Resistance Factor (IC50 Resistant / IC50 Parental) |

| KB-3-1 (Parental) | Low | This compound (MAC-321) | 0.6 - 5.3 | N/A |

| Paclitaxel | ~2 | N/A | ||

| Docetaxel | ~1 | N/A | ||

| KB-V1 (Resistant) | High | This compound (MAC-321) | ~40 | ~80 |

| Paclitaxel | ~2800 | ~1400 | ||

| Docetaxel | ~670 | ~670 | ||

| Various Cell Lines | Low to Moderate | This compound (MAC-321) | 2.2 ± 1.4 | Minimal Variation |

| Paclitaxel | Variable | Variable | ||

| Docetaxel | Variable | Variable |

Data is compiled from Sampath et al. (2003).[1][2]

The data clearly indicates that while paclitaxel and docetaxel show a dramatic increase in their IC50 values in the P-gp overexpressing KB-V1 cell line (1400-fold and 670-fold resistance, respectively), this compound exhibits a significantly lower resistance factor of approximately 80-fold.[1][2] Furthermore, across a panel of 14 different tumor cell lines with varying low to moderate levels of P-gp expression, the IC50 of this compound remained consistently low and showed minimal variation.[1][2] This strongly supports the hypothesis that this compound is a poor substrate for P-gp.

Experimental Protocols

Detailed experimental protocols for assessing the interaction of a compound like this compound with P-gp are crucial for reproducible research. Below are representative protocols for key assays.

Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the concentration of a drug required to inhibit the growth of a cell population by 50% (IC50).

Protocol:

-

Cell Seeding: Seed both P-gp non-overexpressing (parental) and P-gp overexpressing (resistant) cancer cells in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound, paclitaxel, and docetaxel in complete cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve. The resistance factor is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

P-gp ATPase Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate this activity.

Protocol:

-

Membrane Preparation: Isolate crude membrane vesicles from cells overexpressing P-gp (e.g., Sf9 insect cells infected with a baculovirus carrying the human MDR1 cDNA).

-

Assay Setup: In a 96-well plate, add the P-gp-containing membranes to an assay buffer containing an ATP regenerating system (phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase) and NADH.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control substrate (e.g., verapamil) and a negative control (vehicle). To measure inhibition, a known P-gp stimulator is also included.

-

Initiate Reaction: Start the reaction by adding MgATP.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. The rate of NADH oxidation is coupled to ATP hydrolysis.

-

Data Analysis: Calculate the rate of ATP hydrolysis. To determine the P-gp-specific ATPase activity, subtract the rate of ATP hydrolysis in the presence of a specific P-gp inhibitor like sodium orthovanadate. Plot the P-gp-specific ATPase activity against the this compound concentration to determine if it stimulates or inhibits the activity and to calculate the EC50 or IC50 value.

Photoaffinity Labeling

This technique is used to identify and characterize the binding of a drug to its target protein. A photoreactive analog of the drug is used to covalently label the protein upon UV irradiation.

Protocol:

-

Synthesize Photoreactive Probe: Synthesize a photoreactive analog of this compound containing a photolabile group (e.g., an azido group). This analog should also be radiolabeled (e.g., with ³H or ¹²⁵I).

-

Membrane Incubation: Incubate crude membrane vesicles from P-gp overexpressing cells with the radiolabeled photoreactive this compound analog in the dark.

-

Competition Assay (Optional): To determine binding specificity, perform parallel incubations in the presence of an excess of non-radiolabeled this compound or other known P-gp substrates/inhibitors.

-

UV Cross-linking: Expose the samples to UV light (e.g., 254 nm or 365 nm) on ice to induce covalent cross-linking of the probe to the protein.

-

SDS-PAGE and Autoradiography: Solubilize the membrane proteins and separate them by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: Detect the radiolabeled P-gp band by autoradiography or phosphorimaging.

-

Data Analysis: Quantify the intensity of the labeled P-gp band. In competition assays, a decrease in the signal indicates that the competitor compound binds to the same site on P-gp.

Signaling Pathways and Logical Relationships

The interaction of drugs with P-gp can have downstream effects on cellular signaling pathways. While specific pathways modulated by the this compound-P-gp interaction are not yet fully elucidated, several pathways are known to be involved in the regulation of P-gp expression and function.

The diagram above illustrates key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, that are known to regulate the expression of the MDR1 gene and, consequently, the levels of P-gp at the cell surface. This compound's ability to evade P-gp-mediated efflux suggests that it does not significantly induce these resistance pathways and can maintain its therapeutic efficacy.

This diagram illustrates the logical relationship of this compound's interaction within a P-gp overexpressing cancer cell. As a poor substrate for P-gp, this compound is not efficiently effluxed from the cell. This leads to a sustained intracellular concentration, allowing it to bind to its target, microtubules, leading to mitotic arrest and apoptosis, thus overcoming P-gp-mediated multidrug resistance.

Conclusion

References

Milataxel: A Technical Guide to Overcoming Multidrug Resistance in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Milataxel (also known as MAC-321) is a novel taxane analogue that has demonstrated significant preclinical efficacy, particularly in overcoming multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of this compound's mechanism of action, its activity in MDR cancer models, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound and similar compounds in the context of chemoresistant malignancies.

Introduction: The Challenge of Multidrug Resistance in Cancer Therapy

Multidrug resistance remains a primary obstacle to successful cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. Taxanes, such as paclitaxel and docetaxel, are potent microtubule-stabilizing agents widely used in oncology; however, their effectiveness is often limited by P-gp-mediated resistance.

This compound has emerged as a promising next-generation taxane designed to circumvent this resistance. Preclinical studies have highlighted its potent cytotoxic activity against a broad range of tumor cell lines, including those that are highly resistant to conventional taxanes.

Mechanism of Action: Enhanced Microtubule Stabilization and Evasion of P-gp Efflux

Similar to other taxanes, this compound's primary mechanism of action involves the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization of microtubules leads to the formation of nonfunctional microtubule bundles, resulting in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]

What distinguishes this compound is its reduced affinity for the P-glycoprotein efflux pump.[1] This characteristic allows this compound to accumulate to effective cytotoxic concentrations within cancer cells that overexpress P-gp, a feature that is not observed with paclitaxel or docetaxel.

Below is a diagram illustrating the proposed mechanism of action of this compound in overcoming P-gp-mediated multidrug resistance.

References

Milataxel's Impact on Tubulin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milataxel is an orally bioavailable taxane derivative with demonstrated antineoplastic activity. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and other essential cellular functions. This technical guide provides an in-depth overview of the core mechanism of this compound's effect on tubulin polymerization. While specific preclinical quantitative data for this compound is not extensively available in the public domain, this document outlines the established effects of taxanes on microtubule dynamics, provides detailed experimental protocols for characterization, and presents illustrative data for comparative analysis.

Introduction: The Role of Microtubules in Cellular Function

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are integral to a multitude of cellular processes, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell structure. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated and essential for their function. Disruption of this dynamic equilibrium can lead to cell cycle arrest and apoptosis, making microtubules a key target for anticancer therapies.

Mechanism of Action of this compound

As a member of the taxane family, this compound's primary molecular target is the β-tubulin subunit of the microtubule polymer. Its mechanism of action can be summarized in the following key points:

-

Binding to Microtubules: this compound and its active metabolite, M-10, bind to and stabilize tubulin.[1] This binding occurs within the lumen of the microtubule.

-

Inhibition of Depolymerization: By binding to the microtubule, this compound reinforces the lateral and longitudinal contacts between tubulin dimers, thereby inhibiting the depolymerization process.[1]

-

Promotion of Polymerization: this compound enhances the rate of tubulin polymerization in vitro.[1] This leads to an accumulation of microtubules within the cell.

-

Microtubule Bundling: The stabilization of microtubules by this compound can cause them to form dense bundles within the cell.

-

Cell Cycle Arrest: The disruption of normal microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the signaling pathway of this compound's effect on tubulin polymerization.

Caption: Signaling pathway of this compound's effect on tubulin polymerization.

Quantitative Analysis of this compound's Effect on Tubulin Polymerization

In Vitro Tubulin Polymerization

The effect of a compound on the rate and extent of tubulin polymerization can be quantified using a spectrophotometric assay. The concentration of a compound that induces 50% of the maximal effect (EC50) is a key measure of its potency as a microtubule stabilizer.

Table 1: Illustrative EC50 Values for Tubulin Polymerization by Taxanes

| Compound | EC50 for Tubulin Polymerization (µM) | Reference Cell Line/System |

| This compound | Data not publicly available | Purified tubulin |

| Paclitaxel | ~0.1 - 1.0 | Purified bovine brain tubulin |

| Docetaxel | ~0.1 - 0.8 | Purified bovine brain tubulin |

Inhibition of Cell Proliferation (IC50)

The cytotoxic effect of this compound on cancer cell lines is a crucial measure of its potential therapeutic efficacy. The IC50 value represents the concentration of the drug that inhibits cell growth by 50%.

Table 2: Illustrative IC50 Values of Taxanes in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| This compound | Data not publicly available | Various | Data not publicly available |

| Paclitaxel | MCF-7 | Breast | 2 - 10 |

| A549 | Lung | 5 - 20 | |

| OVCAR-3 | Ovarian | 1 - 5 | |

| Docetaxel | PC-3 | Prostate | 1 - 5 |

| HCT116 | Colon | 0.5 - 2 | |

| SK-OV-3 | Ovarian | 1 - 10 |

Effects on Microtubule Dynamics

Advanced microscopy techniques allow for the quantitative analysis of the effect of taxanes on the dynamic instability of individual microtubules. Key parameters include the rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).

Table 3: Illustrative Effects of Taxanes on Microtubule Dynamics

| Parameter | Control | + Taxane (low nM) |

| Growth Rate (µm/min) | ~10-20 | Decreased |

| Shortening Rate (µm/min) | ~15-30 | Significantly Decreased |

| Catastrophe Frequency (events/min) | ~0.5-2 | Decreased |

| Rescue Frequency (events/min) | ~0.1-0.5 | Increased or No Change |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on tubulin polymerization and microtubule dynamics.

In Vitro Tubulin Polymerization Assay

Principle: This assay measures the increase in light scattering (turbidity) as purified tubulin polymerizes into microtubules. The change in absorbance over time is monitored using a spectrophotometer.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

This compound and other test compounds

-

DMSO (vehicle control)

-

Temperature-controlled spectrophotometer with 96-well plate reader capability

Procedure:

-

Reconstitute tubulin in General Tubulin Buffer on ice to a final concentration of 2-5 mg/mL.

-

Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

-

In a pre-chilled 96-well plate, add the tubulin solution to each well.

-

Add the test compounds or vehicle control to the appropriate wells.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the maximum rate of polymerization (Vmax) and the final extent of polymerization (Amax).

-

For microtubule-stabilizing agents like this compound, an increase in both Vmax and Amax compared to the vehicle control is expected.

-

Plot the Vmax or Amax as a function of drug concentration and fit the data to a dose-response curve to determine the EC50 value.

The following diagram illustrates the experimental workflow for a tubulin polymerization assay.

Caption: Workflow for an in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Cellular Microtubules

Principle: This technique allows for the visualization of the microtubule network within cells treated with a test compound, revealing changes in microtubule organization and density.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Glass coverslips

-

Cell culture medium and supplements

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-